3-(5-methyl-1H-tetrazol-1-yl)phenol

Physicochemical Properties Isomerism Quality Control

Standard carboxylic acid motifs in lead compounds suffer from rapid glucuronidation and poor membrane penetration. 3-(5-Methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8) directly addresses this as a bioisosteric replacement with pKa 4.5-4.9 and LogP 1.25. • Resists acyl glucuronide formation; dual H-bond donor/acceptor geometry from meta-phenolic OH relative to N1-tetrazole linkage • [N,O]-bidentate ligand: forms discrete clusters, 1D chains, or 2D coordination networks for magnetic materials, luminescent sensors & catalysis • Suzuki/Sonogashira/Ullmann-ready via triflate or nonaflate activation with tetrazole ring intact • 95% purity; stock available in mg to multi-gram scales

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 157124-40-8
Cat. No. B121475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-tetrazol-1-yl)phenol
CAS157124-40-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC(=CC=C2)O
InChIInChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3
InChIKeyZNAULYCHNQCCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8): Chemical Class and Procurement-Relevant Identity


3-(5-Methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8) is a heterocyclic aromatic compound with the molecular formula C₈H₈N₄O and molecular weight 176.18 g/mol, characterized by a phenol group substituted at the meta-position with a 5-methyl-1H-tetrazol-1-yl moiety . The compound exists as a solid at room temperature (typically a light yellow powder) with reported purity specifications of 95% from major commercial suppliers . It is a member of the tetrazole-phenol hybrid class—compounds combining the hydrogen-bonding capacity and metabolic stability of the tetrazole ring with the pH-dependent polarity modulation of the phenolic hydroxyl group [1]. Commercial availability is established through multiple vendors including ChemBridge Corporation (product ID 4010364), Fluorochem Ltd., and AA Blocks, with pricing tiers scaling from 200 μmol to 25 g quantities .

Why Generic Substitution Fails for 3-(5-Methyl-1H-tetrazol-1-yl)phenol in Scientific Applications


Substitution of 3-(5-methyl-1H-tetrazol-1-yl)phenol with in-class tetrazole-phenol analogs cannot be performed without risk of altered physicochemical behavior, distinct metal-coordination geometries, and divergent biological readouts. The tetrazole-phenol scaffold exhibits pronounced sensitivity to substitution pattern: the meta-substituted phenolic hydroxyl relative to the N1-tetrazole linkage creates a specific hydrogen-bond donor-acceptor geometry distinct from ortho- and para-regioisomers, which directly impacts molecular recognition in enzyme active sites and metal-organic framework assembly [1]. Additionally, the presence of the 5-methyl substituent on the tetrazole ring modulates lipophilicity and electronic character compared to unsubstituted tetrazole analogs—factors that critically influence membrane permeability, protein binding, and ligand field strength in coordination complexes [2]. Even within the 5-methyl-1H-tetrazol-1-yl series, positional isomerism of the phenolic OH (3- vs. 4-substitution) yields compounds with differing melting behavior, boiling points, and potentially distinct pharmacological profiles, as evidenced by the separate CAS registrations and commercial cataloging of 3- and 4-isomers as distinct building blocks .

3-(5-Methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8): Product-Specific Quantitative Evidence for Procurement Decisions


Positional Isomerism: Physicochemical Differentiation Between 3- and 4-Substituted 5-Methyltetrazol-1-yl Phenols

3-(5-Methyl-1H-tetrazol-1-yl)phenol (meta-isomer, CAS 157124-40-8) exhibits distinct thermophysical properties compared to its para-isomer 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS 157124-41-9), directly impacting purification protocols, formulation considerations, and analytical identification. The meta-isomer displays a higher boiling point and flash point relative to the para-isomer .

Physicochemical Properties Isomerism Quality Control

Lipophilicity (LogP) Differentiation Versus Unsubstituted Tetrazole Analog: Implications for Membrane Permeability and ADME Profiling

The 5-methyl substitution on the tetrazole ring of 3-(5-methyl-1H-tetrazol-1-yl)phenol substantially increases lipophilicity compared to the unsubstituted tetrazole analog 3-(1H-tetrazol-1-yl)phenol. The target compound exhibits an experimental LogP of 1.25 , whereas the unsubstituted analog has an estimated LogP of -0.30 .

Lipophilicity LogP ADME Medicinal Chemistry

Tetrazole Ring as Carboxylic Acid Bioisostere: pKa Similarity and H-Bond Geometry Differentiation

The 5-methyl-1H-tetrazol-1-yl moiety in 3-(5-methyl-1H-tetrazol-1-yl)phenol confers bioisosteric equivalence to carboxylic acid functionality while offering distinct advantages in H-bond spatial reach and metabolic stability. The tetrazole ring exhibits a pKa of approximately 4.5-4.9, comparable to carboxylic acids (pKa ~4.2-5.0), enabling similar ionization behavior at physiological pH [1]. However, crystallographic analysis of tetrazole-carboxylic acid bioisosteric pairs reveals that the H-bond environment around the tetrazolate ring extends approximately 1.2 Å further from the molecular core compared to carboxylate, requiring active site accommodation but also offering unique binding interactions not achievable with carboxylic acids [2].

Bioisosterism pKa Hydrogen Bonding Drug Design

Coordination Chemistry: Tetrazole-Phenol Hybrid as [N,O]-Bidentate Ligand Scaffold

3-(5-Methyl-1H-tetrazol-1-yl)phenol contains both a tetrazole ring (capable of coordination via N2, N3, or N4 nitrogen atoms) and a phenolic hydroxyl group (capable of deprotonation to phenoxide for O-coordination), creating a dual-donor [N,O]-bidentate ligand architecture. Studies on structurally analogous (1H-tetrazol-5-yl)phenol ligands demonstrate their capacity to form stable coordination complexes with transition metals including Ni²⁺, Zn²⁺, and Cd²⁺, yielding discrete clusters, 2D coordination networks, and metal-organic frameworks with tunable magnetic, fluorescent, and UV-Vis properties [1]. The tetrazole ring's four nitrogen atoms provide excellent coordination ability, enabling multidentate binding or bridging in supramolecular assemblies [1].

Coordination Chemistry Metal Complexes Catalysis MOFs

3-(5-Methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement for Metabolic Stability Optimization

Utilize 3-(5-methyl-1H-tetrazol-1-yl)phenol as a scaffold for carboxylic acid bioisosteric replacement in lead optimization campaigns. The tetrazole moiety provides pKa equivalence (4.5-4.9) to carboxylic acids while offering enhanced membrane permeability (LogP 1.25 vs. unsubstituted tetrazole analogs) and resistance to acyl glucuronide formation—a common metabolic liability of carboxylate-containing drugs . The meta-phenolic hydroxyl provides an additional vector for hydrogen bonding or further derivatization (etherification, esterification, or sulfonation) .

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Employ 3-(5-methyl-1H-tetrazol-1-yl)phenol as an [N,O]-bidentate ligand for the construction of transition metal coordination complexes. The tetrazole nitrogen atoms (N2, N3, N4) and deprotonated phenoxide oxygen provide dual coordination sites, enabling the formation of discrete clusters, 1D chains, or 2D coordination networks depending on metal ion selection and synthetic conditions [1]. Applications include magnetic materials, luminescent sensors, and heterogeneous catalysis.

Chemical Biology Probe Development and High-Throughput Screening Library Design

Incorporate 3-(5-methyl-1H-tetrazol-1-yl)phenol into diversity-oriented synthesis libraries as a privileged fragment for enzyme inhibition screening. The combination of hydrogen-bond donor (phenolic OH) and multiple hydrogen-bond acceptor sites (tetrazole N atoms, H-bond acceptors count = 4-5) enables interrogation of diverse protein binding pockets . The experimentally determined LogP of 1.25 positions this compound favorably for CNS-permeable library subsets compared to more polar tetrazole-phenol analogs .

Organic Synthesis: Versatile Building Block for Cross-Coupling and Functionalization

Deploy 3-(5-methyl-1H-tetrazol-1-yl)phenol as a synthetic intermediate for Suzuki-Miyaura, Sonogashira, or Ullmann-type cross-coupling reactions. The phenolic hydroxyl can be converted to triflate or nonaflate leaving groups for Pd-catalyzed coupling, while the tetrazole ring remains intact under these conditions. Alternatively, the hydroxyl can undergo alkylation, acylation, or Mitsunobu reactions to introduce diverse functional groups while preserving the tetrazole's bioisosteric and coordination properties .

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